molecular formula C18H23N3O2S B2754607 N-benzyl-4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide CAS No. 1396799-54-4

N-benzyl-4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide

Cat. No.: B2754607
CAS No.: 1396799-54-4
M. Wt: 345.46
InChI Key: OVBGHRJLMWEQQP-UHFFFAOYSA-N
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Description

N-benzyl-4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with a benzyl group, a hydroxyethyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Benzyl Group: Benzylation of the piperazine ring is achieved using benzyl chloride in the presence of a base such as sodium hydroxide.

    Attachment of the Hydroxyethyl Group: The hydroxyethyl group is introduced via the reaction of the piperazine derivative with ethylene oxide or ethylene glycol under acidic or basic conditions.

    Incorporation of the Thiophene Ring: The thiophene ring is typically introduced through a nucleophilic substitution reaction using thiophene-2-carboxylic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group, potentially leading to the formation of ketones or aldehydes.

    Reduction: The compound can be reduced at various points, such as the reduction of the carboxamide group to an amine.

    Substitution: The benzyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of various functional groups onto the benzyl or thiophene rings.

Scientific Research Applications

Chemistry

In chemistry, N-benzyl-4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound may exhibit activity against certain enzymes or receptors due to its structural similarity to known bioactive molecules. It can be used in studies to understand the interaction between small molecules and biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs for treating diseases such as cancer, infections, or neurological disorders.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique functional groups allow for the creation of materials with enhanced performance characteristics.

Comparison with Similar Compounds

Similar Compounds

    N-benzylpiperazine: Lacks the hydroxyethyl and thiophene groups, making it less complex and potentially less bioactive.

    4-(2-hydroxyethyl)piperazine-1-carboxamide: Lacks the benzyl and thiophene groups, which may reduce its ability to interact with certain biological targets.

    Thiophene-2-carboxamide derivatives: These compounds contain the thiophene ring but lack the piperazine and benzyl groups, which may limit their range of biological activities.

Uniqueness

N-benzyl-4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its full potential and develop new applications that leverage its unique properties.

Properties

IUPAC Name

N-benzyl-4-(2-hydroxy-2-thiophen-2-ylethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c22-16(17-7-4-12-24-17)14-20-8-10-21(11-9-20)18(23)19-13-15-5-2-1-3-6-15/h1-7,12,16,22H,8-11,13-14H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBGHRJLMWEQQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C2=CC=CS2)O)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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